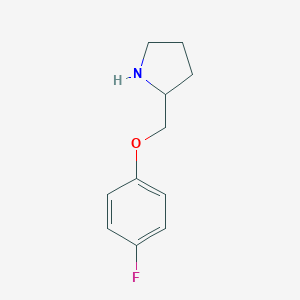![molecular formula C17H22N2O4 B356029 4-[3-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid CAS No. 1003688-34-3](/img/structure/B356029.png)
4-[3-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[3-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid” is a chemical compound with the molecular formula C17H22N2O4 . It has a molecular weight of 318.37 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H22N2O4/c20-15(8-9-16(21)22)18-14-7-5-6-13(12-14)17(23)19-10-3-1-2-4-11-19/h5-7,12H,1-4,8-11H2,(H,18,20)(H,21,22) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Aplicaciones Científicas De Investigación
Wet Air Oxidation of Nitrogen-containing Organic Compounds
Wet Air Oxidation (WAO) processes, especially Catalytic Wet Air Oxidation (CWAO), are significant for treating toxic nitrogen-containing compounds commonly produced in chemical and pharmaceutical industries. This method has been applied to oxidize compounds like aniline, serving as a model for pollutants from dye industries. CWAO has shown efficacy in reducing these pollutants to less harmful products, such as azo, nitroso, nitro compounds, phenolic compounds, and carboxylic acids, alongside various inorganic nitrogen forms (NH4+, N2, NO2−, NO3−). The process leverages certain noble metal catalysts to achieve high selectivities towards dinitrogen, highlighting the potential for nitrogenous organic compound treatment with multifunctional catalysts (Oliviero et al., 2003).
Photocatalysis with Carbon Nitride-based Compounds
Graphitic carbon nitride (g-C3N4)-based photocatalysts have garnered interest for their ability to drive various reduction and oxidation reactions under suitable light irradiation. These photocatalysts, due to their unique physicochemical, optical, and electrical properties, offer promising avenues for environmental applications such as water splitting, pollutant degradation, carbon dioxide reduction, and selective organic transformations. Their design strategies, including band-gap engineering, defect control, and heterojunction construction, underscore their potential in photocatalysis and related fields, such as solar cells and electrocatalysis (Wen et al., 2017).
Antioxidant Activity Analysis Methods
Antioxidant activity, crucial for evaluating the therapeutic potential of compounds, can be determined through various assays, such as the ABTS and DPPH tests. These assays, based on chemical reactions and spectrophotometry, assess the ability of compounds to act as free radical scavengers. The comprehensive analysis and understanding of antioxidant capacity are essential for determining the potential health benefits of compounds, including their role in mitigating oxidative stress and contributing to disease prevention (Munteanu & Apetrei, 2021).
Laccase Applications in Biotechnology
Laccases, enzymes capable of oxidizing both phenolic and non-phenolic compounds, are used in a variety of biotechnological applications. These include the detoxification of industrial effluents, bioremediation of pollutants, and production of biopolymers. The broad utility of laccases, especially in environmental applications and the synthesis of value-added products, exemplifies the potential industrial and biotechnological applications of nitrogen-containing organic compounds and their derivatives (Couto & Herrera, 2006).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[3-(azepane-1-carbonyl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c20-15(8-9-16(21)22)18-14-7-5-6-13(12-14)17(23)19-10-3-1-2-4-11-19/h5-7,12H,1-4,8-11H2,(H,18,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYJUSVSDYKHCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-[(Isopropylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B355951.png)
![5-{3-[(Sec-butylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B355962.png)
![5-[4-(1-Azepanylcarbonyl)anilino]-5-oxopentanoic acid](/img/structure/B355965.png)
![5-Oxo-5-{4-[(propylamino)carbonyl]-anilino}pentanoic acid](/img/structure/B355968.png)
![5-{3-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B355986.png)
![N-{4-[(3-methylbutanoyl)amino]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B355995.png)
![N-[4-(aminosulfonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B356003.png)
![2-{[3-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid](/img/structure/B356021.png)
![N-[3-(aminocarbonyl)phenyl]-2-fluorobenzamide](/img/structure/B356030.png)
![4-[(cyclopropylcarbonyl)amino]-N-isopropylbenzamide](/img/structure/B356031.png)
![N,N-dimethyl-N-[3-(3-piperidinylmethoxy)propyl]amine](/img/structure/B356067.png)
![3-chloro-N-{4-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B356070.png)

![3-(2-chlorophenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B356110.png)